molecular formula C8H5ClFN B1420817 5-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1260892-59-8

5-(Chloromethyl)-2-fluorobenzonitrile

Cat. No.: B1420817
CAS No.: 1260892-59-8
M. Wt: 169.58 g/mol
InChI Key: CSPDAAJCKMRPJS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a chloromethyl group and a fluorine atom

Mechanism of Action

Target of Action

The primary targets of 5-(Chloromethyl)-2-fluorobenzonitrile are aromatic hydrocarbons . These compounds are key intermediates in various chemical reactions, and their interaction with this compound can lead to the formation of chloromethyl derivatives .

Mode of Action

This compound interacts with its targets through a process known as chloromethylation . This involves the replacement of a hydrogen atom by a chloromethyl group in a single operation . The reaction is catalyzed by zinc iodide and occurs under mild conditions .

Biochemical Pathways

The chloromethylation of aromatic compounds by this compound affects various biochemical pathways. The process leads to the formation of chloromethyl derivatives, which can further react with various nucleophiles . These reactions can lead to the formation of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Result of Action

The result of the action of this compound is the formation of chloromethyl derivatives of aromatic compounds . These derivatives can serve as key intermediates in various chemical reactions, leading to the synthesis of a variety of fine or special chemicals, polymers, and pharmaceuticals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the reaction is catalyzed by zinc iodide and occurs in dichloromethane under mild conditions . The presence of other substances, such as secondary amines, can also influence the reaction

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. This can be achieved by reacting 2-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure the complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-5-fluorobenzonitrile
  • 5-Chloromethyl-2-bromobenzonitrile
  • 5-Chloromethyl-2-iodobenzonitrile

Uniqueness

5-(Chloromethyl)-2-fluorobenzonitrile is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(chloromethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPDAAJCKMRPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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